molecular formula C16H25N3O2 B14943495 N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B14943495
M. Wt: 291.39 g/mol
InChI Key: QNOSBDQISOZUKC-UHFFFAOYSA-N
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Description

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropylcarbamoyl group, a methylphenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isopropylcarbamoyl group: This step involves the reaction of isopropylamine with a suitable carbamoyl chloride under controlled conditions.

    Attachment of the isopropylcarbamoyl group to the methylphenyl ring: This step is achieved through a nucleophilic substitution reaction, where the isopropylcarbamoyl group is introduced to the 2-position of the methylphenyl ring.

    Formation of the dimethylpropanamide moiety: This step involves the reaction of the intermediate compound with a suitable dimethylpropanamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-[(Isopropylcarbamoyl)amino]-2-oxoethyl)-N,N-dimethylcyclopentanaminium
  • N-(2-[(Isopropylcarbamoyl)amino]-2-oxoethyl)-N-(4-methoxybenzyl)cyclopropanaminium
  • N-(2-[(Isopropylcarbamoyl)amino]-2-oxoethyl)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-propanaminium

Uniqueness

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of an isopropylcarbamoyl group, a methylphenyl ring, and a dimethylpropanamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

2,2-dimethyl-N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C16H25N3O2/c1-10(2)17-15(21)18-12-9-7-8-11(3)13(12)19-14(20)16(4,5)6/h7-10H,1-6H3,(H,19,20)(H2,17,18,21)

InChI Key

QNOSBDQISOZUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

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